(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFMKDDCAZZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726921 | |
| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-52-1 | |
| Record name | B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a hydroxymethyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a probable synthetic route to this compound, its detailed characterization profile, and its applications, with a focus on providing practical information for laboratory use.
Introduction
Phenylboronic acids are a class of organic compounds that have seen a dramatic rise in utility, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of multiple functional groups onto the phenyl ring allows for the creation of highly tailored molecules. This compound (CAS No. 1082066-52-1) is of particular interest due to the combined electronic effects of the fluorine atom and the synthetic handle provided by the hydroxymethyl group. These features are highly desirable in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology, as well as in the design of advanced polymers and liquid crystals.[1] This document outlines a representative synthesis and the expected analytical characterization of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1082066-52-1 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not consistently available; boronic acids often dehydrate upon heating. |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Synthesis Pathway
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Protection of 4-Bromo-2-fluorobenzyl alcohol
-
To a solution of 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Borylation via Halogen-Metal Exchange
-
Dissolve the protected 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv., typically as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.
Step 3: Deprotection and Isolation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1-2 M HCl).
-
Stir the biphasic mixture vigorously for 1-2 hours to effect hydrolysis of the boronic ester and cleavage of the silyl ether protecting group.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford this compound as a solid.
Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally similar compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted chemical shifts (δ) in ppm for the 1H, 13C, 19F, and 11B NMR spectra, typically recorded in a solvent like DMSO-d₆.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H | ~8.2 | br s | - | B(OH )₂ |
| ~7.6 - 7.8 | m | - | Ar-H | |
| ~7.2 - 7.4 | m | - | Ar-H | |
| ~5.3 | t | ~5.5 | CH ₂OH | |
| ~4.6 | d | ~5.5 | CH ₂OH | |
| ¹³C | ~160 (d) | d | ¹JCF ≈ 245 | C -F |
| ~135 - 140 | m | - | Ar-C | |
| ~125 - 130 | m | - | Ar-C | |
| ~115 (d) | d | ²JCF ≈ 20 | Ar-C | |
| ~60 | s | - | C H₂OH | |
| ipso-C-B | Not typically observed or very broad | - | C -B(OH)₂ | |
| ¹⁹F | ~ -110 to -120 | s | - | Ar-F |
| ¹¹B | ~28 - 32 | br s | - | B (OH)₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
For mass spectral analysis, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.
| Ionization Mode | Predicted m/z | Species |
| ESI(-) | 169.05 | [M-H]⁻ |
| 187.06 | [M+H₂O-H]⁻ (boronate) | |
| 213.04 | [M+formate]⁻ | |
| High-Resolution MS | Calculated for C₇H₇BFO₃⁻ ([M-H]⁻): 169.0474 | Found: (To be determined experimentally) |
Applications in Research and Development
This compound is a valuable intermediate with broad applications:
-
Drug Discovery: It serves as a crucial building block in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further chemical modification.[1]
-
Suzuki-Miyaura Cross-Coupling: It is an excellent substrate for palladium-catalyzed cross-coupling reactions to form biaryl structures, which are common motifs in biologically active molecules.
-
Materials Science: This compound can be used in the preparation of advanced materials such as liquid crystals and polymers, where the boronic acid moiety can form stable boronate esters.[1]
The logical relationship of its utility is depicted below:
Caption: Relationship between the structural features of the title compound and its applications.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
Spectroscopic Profile of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents an estimated spectroscopic profile based on the analysis of structurally similar compounds. This information is intended to support researchers in the identification and characterization of this important building block in organic synthesis and drug discovery.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 4-(hydroxymethyl)phenylboronic acid and 3-fluorophenylboronic acid, taking into account the expected substituent effects on the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.7 - 7.6 | m | - | Ar-H |
| ~7.5 - 7.4 | m | - | Ar-H |
| ~7.2 - 7.1 | t | ~8 | Ar-H |
| ~4.7 | s | - | -CH₂OH |
| ~5.5 (broad s) | s | - | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140 | C-CH₂OH |
| ~135 (d) | Ar-CH |
| ~128 (d) | Ar-CH |
| ~118 (d, ²JCF ≈ 20 Hz) | Ar-CH |
| ~62 | -CH₂OH |
| Not typically observed | C-B |
Solvent: DMSO-d₆ Note: The carbon atom directly attached to the boron (C-B) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.
Experimental Protocols
The following section outlines a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of fluorinated phenylboronic acids.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
Logical Workflow for Synthesis
The synthesis of this compound typically involves a multi-step process, which can be visualized as a logical workflow.
Caption: A representative synthetic pathway for this compound.
Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Organic Solvents
Abstract
This technical guide addresses the solubility of this compound in organic solvents, a critical parameter for its application in research and drug development. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive framework based on analogous compounds, including phenylboronic acid and its derivatives. It details standard experimental protocols for solubility determination and presents a generalized workflow for a key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine and hydroxymethyl substituents can influence the molecule's physicochemical properties, such as its acidity, polarity, and hydrogen bonding capabilities, which in turn affect its solubility and potential biological activity.
A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides relevant data from closely related compounds to inform solvent selection and outlines a reliable method for determining the solubility of the title compound.
Quantitative Solubility Data for Phenylboronic Acid Analogs
While specific data for this compound is not available, the solubility of phenylboronic acid and its substituted derivatives has been experimentally determined in several common organic solvents. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of substituents on the phenyl ring can alter these solubility profiles. The following tables summarize the mole fraction solubility (x) of phenylboronic acid and isobutoxyphenylboronic acid isomers at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.020 |
| 303.15 | 0.035 | |
| 313.15 | 0.060 | |
| 323.15 | 0.100 | |
| 3-Pentanone | 293.15 | 0.110 |
| 303.15 | 0.160 | |
| 313.15 | 0.230 | |
| 323.15 | 0.325 | |
| Acetone | 293.15 | 0.130 |
| 303.15 | 0.185 | |
| 313.15 | 0.260 | |
| 323.15 | 0.355 | |
| Dipropyl ether | 293.15 | 0.105 |
| 303.15 | 0.155 | |
| 313.15 | 0.225 | |
| 323.15 | 0.320 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.003 | |
| 323.15 | 0.005 |
Data sourced from Leszczyński et al. (2020)[1]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.135 | 0.110 | |
| Dipropyl ether | 293.15 | 0.030 | 0.005 | 0.004 |
| 303.15 | 0.050 | 0.009 | 0.007 | |
| 313.15 | 0.080 | 0.016 | 0.012 | |
| 323.15 | 0.125 | 0.028 | 0.021 | |
| Methylcyclohexane | 293.15 | 0.002 | 0.001 | < 0.001 |
| 303.15 | 0.004 | 0.001 | 0.001 | |
| 313.15 | 0.007 | 0.002 | 0.002 | |
| 323.15 | 0.012 | 0.004 | 0.003 |
Data sourced from a study on isobutoxyphenylboronic acids.[3]
Experimental Protocol for Solubility Determination
A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade, dried using standard methods)
-
Glass test tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Controlled temperature bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe (accuracy ±0.1 K)
-
Luminance probe or laser beam setup for turbidity detection (optional, for higher precision)
-
Analytical balance (accuracy ±0.0001 g)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into a glass test tube or vial. The total mole fraction is precisely known.
-
Heating and Stirring: Place the sealed test tube in the controlled temperature bath and begin vigorous stirring to ensure a uniform suspension.
-
Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 K/min) to approach the equilibrium temperature without overshooting.
-
Observation: Continuously monitor the mixture for the disappearance of solid particles. The solubility temperature is the point at which the solution becomes completely clear. This can be determined visually or by monitoring the solution's turbidity with a luminance probe.[1][6]
-
Data Collection: Record the temperature of complete dissolution.
-
Repeatability: Repeat the measurement for different compositions of the solute and solvent to generate a comprehensive solubility curve (mole fraction vs. temperature).
Visualization of Key Processes
To provide a practical context for the application of this compound, the following diagrams illustrate a generalized workflow for solubility determination and its use in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Dynamic Solubility Determination.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide offers a robust framework for researchers and drug development professionals. By presenting solubility data for analogous phenylboronic acids, a detailed and reliable experimental protocol for its determination, and a visual representation of its primary application, this document provides the necessary tools to effectively work with this compound. The provided information enables informed solvent selection for synthesis and purification, and a clear path to generating specific solubility data as required for advanced applications.
References
Unveiling Molecular Architecture: A Technical Guide to the Crystallographic Analysis of Phenylboronic Acids
For distribution among researchers, scientists, and drug development professionals.
Introduction
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and as a sensor for carbohydrates stems from the unique electronic properties of the boronic acid moiety, further modulated by the fluoro and hydroxymethyl substituents. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, predicting intermolecular interactions, and understanding its solid-state properties.
As of the date of this publication, a detailed crystal structure for this compound is not publicly available in crystallographic databases. This guide, therefore, serves a dual purpose: first, to outline the comprehensive experimental workflow required to determine such a structure, and second, to present a complete crystallographic analysis of a closely related analogue, 4-carboxyphenylboronic acid , as a practical case study. This information provides a robust framework for researchers seeking to perform similar structural determinations.
General Experimental Protocol for Crystal Structure Determination
The process of determining the crystal structure of a small organic molecule is a well-established sequence of steps, from material synthesis to final data analysis and deposition.
Detailed Methodologies
-
Synthesis and Purification: The target compound must be synthesized and purified to a high degree (>98%). Impurities can significantly hinder crystallization. Standard techniques like column chromatography, recrystallization, and sublimation are employed.
-
Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections.
-
Data Processing and Structure Solution: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption). The corrected data is used to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods like "direct methods" or the "Patterson function".
-
Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.
-
Validation and Deposition: The final structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The data is then formatted into a standard Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.
Case Study: Crystal Structure of 4-Carboxyphenylboronic Acid
The following data is presented as a representative example of the information obtained from a successful crystallographic study. The compound 4-carboxyphenylboronic acid is a structural isomer of the target compound, differing by the substitution pattern and the presence of a carboxylic acid instead of a hydroxymethyl group.
Experimental Protocol for 4-Carboxyphenylboronic Acid[1]
-
Crystallization: Single crystals of 4-carboxyphenylboronic acid were obtained by the slow evaporation of a solution in acetone at ambient conditions.[1]
-
Data Collection: X-ray diffraction data was collected on a suitable single crystal.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the boronic acid and carboxylic acid groups were located from the difference Fourier map and refined isotropically. Other hydrogen atoms were placed in geometrically calculated positions.
Data Presentation
The quantitative data derived from the crystallographic analysis is summarized below.
Table 1: Crystal Data and Structure Refinement for 4-Carboxyphenylboronic Acid. [1]
| Parameter | Value |
| Empirical formula | C₇H₇BO₄ |
| Formula weight | 165.94 |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | |
| a | 16.918(4) Å |
| b | 6.945(2) Å |
| c | 13.526(3) Å |
| α | 90° |
| β | 113.11(3)° |
| γ | 90° |
| Volume | 1458.2(6) ų |
| Z | 8 |
| Density (calculated) | 1.512 Mg/m³ |
| Absorption coefficient | 0.122 mm⁻¹ |
| F(000) | 688 |
| Theta range for data collection | 2.08 to 25.00° |
| Reflections collected | 5105 |
| Independent reflections | 1282 [R(int) = 0.0404] |
| Final R indices [I>2σ(I)] | R1 = 0.0531, wR2 = 0.1491 |
| R indices (all data) | R1 = 0.0717, wR2 = 0.1652 |
| Goodness-of-fit on F² | 1.054 |
Table 2: Selected Bond Lengths for 4-Carboxyphenylboronic Acid.
| Bond | Length (Å) |
| B(1)-O(1) | 1.370(3) |
| B(1)-O(2) | 1.365(3) |
| B(1)-C(4) | 1.545(3) |
| C(7)-O(3) | 1.258(2) |
| C(7)-O(4) | 1.272(2) |
| C(1)-C(7) | 1.492(3) |
Table 3: Selected Bond Angles for 4-Carboxyphenylboronic Acid.
| Atoms | Angle (°) |
| O(2)-B(1)-O(1) | 118.0(2) |
| O(2)-B(1)-C(4) | 120.4(2) |
| O(1)-B(1)-C(4) | 121.6(2) |
| O(3)-C(7)-O(4) | 123.4(2) |
| O(3)-C(7)-C(1) | 118.8(2) |
| O(4)-C(7)-C(1) | 117.8(2) |
This detailed analysis of 4-carboxyphenylboronic acid showcases the depth of structural information that can be obtained and serves as a blueprint for the future characterization of this compound.
References
Stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under various acidic and basic conditions. Understanding the stability of this and other arylboronic acids is critical for their successful application in organic synthesis, particularly in widely used cross-coupling reactions such as the Suzuki-Miyaura coupling. This document outlines the key factors influencing stability, common degradation pathways, and general experimental protocols for stability assessment.
Core Concepts in Arylboronic Acid Stability
The stability of arylboronic acids, including this compound, is governed by a delicate interplay of pH, temperature, and the electronic nature of the substituents on the aromatic ring. The primary factors to consider are the equilibrium between the boronic acid and boronate anion, and the principal degradation pathways: protodeboronation and boroxine formation.
pH-Dependent Equilibrium
In aqueous solutions, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[1]. At acidic to neutral pH, the trigonal form is predominant. As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate, which is formed by the addition of a hydroxide ion[1]. This transformation is crucial for the reactivity of the boronic acid in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step[1][2].
The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound is expected to lower its pKa, making the formation of the boronate anion more favorable at a lower pH compared to unsubstituted phenylboronic acid[3].
Caption: pH-dependent equilibrium of arylboronic acids.
Primary Degradation Pathways
Two primary degradation pathways for arylboronic acids are protodeboronation and the formation of boroxines. The propensity for each pathway is influenced by the specific reaction conditions.
Protodeboronation
Protodeboronation is a significant decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H)[1]. This reaction can be catalyzed by both acid and base, with the rate being highly dependent on the pH and the electronic properties of the aryl group[1][4]. For many arylboronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion[1]. Some electron-deficient arylboronic acids can have half-lives ranging from milliseconds to months under high pH conditions[1].
Caption: Protodeboronation degradation pathway.
Boroxine Formation
Arylboronic acids can undergo dehydration, particularly when heated, to form cyclic trimeric anhydrides known as boroxines[5][6]. This is a reversible process, and the addition of water can hydrolyze the boroxine back to the corresponding boronic acid. The presence of varying amounts of the anhydride is common in commercial samples of boronic acids[7][8].
Caption: Reversible formation of boroxines from boronic acids.
Stability in the Context of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and arylboronic acids are key reagents[2][9]. This reaction typically requires basic conditions to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium catalyst[1][2]. The base activates the boronic acid by converting it to the more nucleophilic tetrahedral boronate anion[1]. However, these same basic conditions can also promote protodeboronation, leading to reduced yields. Therefore, a careful balance of reaction conditions is necessary to favor the desired coupling over degradation. The use of boronic esters, such as pinacol esters, can offer increased stability towards protodeboronation under basic cross-coupling conditions[4].
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Quantitative Data Summary
| Condition | Effect on Stability | Predominant Degradation Pathway | Reference |
| Acidic pH | Can promote protodeboronation, though often slower than under basic conditions. | Protodeboronation | [1] |
| Neutral pH | Generally the most stable pH range for storage in solution. | Slow degradation | [4] |
| Basic pH | Promotes formation of the reactive boronate anion, which can accelerate both Suzuki coupling and protodeboronation. | Protodeboronation | [1][4] |
| Elevated Temperature | Accelerates both protodeboronation and boroxine formation (in the absence of sufficient water). | Protodeboronation, Boroxine Formation | [5] |
| Presence of Water | Can hydrolyze boroxines back to the boronic acid. Essential for the formation of the boronate anion. | - | [5] |
| Electron-withdrawing Substituents | Lowers the pKa, facilitating boronate formation. Can influence the rate of protodeboronation. | Protodeboronation | [3] |
| Electron-donating Substituents | Increases the pKa. Can influence the rate of protodeboronation. | Protodeboronation | [3] |
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific acidic or basic conditions, a systematic experimental approach is required. The following outlines a general workflow for such a study.
General Experimental Workflow
Caption: General workflow for assessing boronic acid stability.
Detailed Methodologies
-
Preparation of Solutions :
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, DMSO) in which it is fully soluble and stable.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
-
Stability Study Setup :
-
In separate vials, add a known volume of the boronic acid stock solution to each buffer to reach a final desired concentration.
-
Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 50 °C).
-
At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis :
-
High-Performance Liquid Chromatography (HPLC) :
-
Quench the reaction in the aliquot if necessary (e.g., by neutralizing the pH).
-
Inject the sample onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent boronic acid from any degradation products.
-
Quantify the amount of remaining boronic acid by integrating the peak area and comparing it to a standard curve.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H, ¹⁹F, and ¹¹B NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products.
-
¹¹B NMR is particularly useful for observing the equilibrium between the trigonal boronic acid and the tetrahedral boronate.
-
Samples can be prepared in deuterated solvents with appropriate buffering.
-
-
-
Data Analysis :
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the rate of degradation and the half-life of the compound under each condition.
-
If possible, identify the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR.
-
Handling and Storage Recommendations
Based on the general stability profile of arylboronic acids, the following handling and storage recommendations are provided for this compound:
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Avoid prolonged exposure to moisture and heat to minimize hydrolysis and boroxine formation.
-
Handling : Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes[10]. Avoid the formation of dust[10].
By understanding the principles outlined in this guide, researchers can better control the stability of this compound, leading to more robust and reproducible synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with various aryl halides. The resulting 3'-fluoro-4'-(hydroxymethyl)biphenyl derivatives are valuable structural motifs in medicinal chemistry, appearing in molecules with potential therapeutic applications. The presence of the fluoro and hydroxymethyl groups offers opportunities for further functionalization and can influence the pharmacological properties of the final compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of functionalized phenylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound. Please note that specific yields and reaction times may vary depending on the specific aryl halide used and the precise reaction conditions employed.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~90 |
| Phenylboronic acid | p-bromoacetophenone | Pd(II) Schiff base complex | K₂CO₃ | DMF/H₂O | 80 | 4 | 98 |
| 4-(Hydroxymethyl)phenylboronic acid | Iodotoluene | Pd catalyst | - | - | - | - | High |
| Arylboronic acids | Aryl bromides | Pd₂(dba)₃/P(t-Bu)₃ | CsF | THF | Room Temp | 12 | High |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3'-fluoro-4'-(hydroxymethyl)biphenyl derivative.
-
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
General Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Suzuki Coupling with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. This compound is a valuable reagent that introduces a substituted phenyl ring with both a fluorine atom and a hydroxymethyl group, functionalities that can significantly influence the biological activity and physicochemical properties of the target molecule.
Palladium Catalysts and Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.
Palladium Catalysts: A variety of palladium sources can be used, with the active catalyst being a Pd(0) species. Common precatalysts include:
-
Palladium(II) acetate (Pd(OAc)₂): Often used in combination with a phosphine ligand.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and commonly used catalyst.[2]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): Another stable and effective precatalyst.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): Known for its high activity, especially with challenging substrates.[3]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Often paired with bulky electron-rich phosphine ligands.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope. Common choices include:
-
Triphenylphosphine (PPh₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald ligands (e.g., SPhos, XPhos) for more challenging couplings.
Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Common bases include:
-
Sodium carbonate (Na₂CO₃)[2]
-
Potassium carbonate (K₂CO₃)[4]
-
Potassium phosphate (K₃PO₄)[3]
-
Cesium carbonate (Cs₂CO₃)
Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Often, a mixture of an organic solvent and water is used. Common solvents include:
Data Presentation: Representative Reaction Conditions
While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions for structurally similar boronic acids, providing a strong basis for reaction optimization.
| Boronic Acid | Aryl Halide/Triflate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Hydroxymethyl)phenylboronic acid | Ethyl 1-isopropyl-6-(trifluoromethylsulfonyloxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2M aq. soln.) | 1,4-Dioxane | Not Specified | Not Specified | Not Specified | [2] |
| 4-(Hydroxymethyl)phenylboronic acid | 4-Bromo-1,3-thiazole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3M aq. soln.) | 1,4-Dioxane | 100 | Overnight | Not Specified | [5] |
| 3-Fluorophenylboronic acid | 3-Chloroindazole | Buchwald Precatalyst P2 (2.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | Not Specified | [6] |
| 3-Fluorophenylboronic acid | 9,10-Dibromoanthracene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low (unsuccessful) | [7] |
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki coupling of this compound with various aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is based on a general procedure for Suzuki coupling with functionalized boronic acids.[2][5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv) as a 2M aqueous solution
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 - 0.1 equiv).
-
Add 1,4-dioxane and the aqueous base solution (e.g., a 5:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst
This protocol is adapted for more challenging couplings and is based on procedures using modern catalyst systems.[3][6]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) (0.02 - 0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the Buchwald precatalyst (0.02 - 0.05 equiv), and potassium phosphate (2.0 - 3.0 equiv) to a reaction vessel.
-
Add the degassed organic solvent and water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
Optimal base and solvent for Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
An Application Note on the Optimal Base and Solvent for the Suzuki Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[1][2] The reaction's success is highly dependent on the careful selection of reaction parameters, including the base, solvent, catalyst, and ligand.[3][4] This document provides detailed application notes and protocols for the Suzuki coupling of this compound, a substrate with functional groups that require specific considerations for optimal reaction outcomes.
The substrate features a hydroxymethyl group, which can be sensitive to harsh reaction conditions, and a fluoro group, which influences the electronic properties of the boronic acid. The primary challenges include preventing side reactions such as protodeboronation of the boronic acid and potential interference from the hydroxyl group.[5] Therefore, the choice of a suitable base and solvent system is critical to achieving high yields and purity.
Role and Selection of the Base
The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion ([R-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium(II) complex.[5][6] The base's strength and nature can significantly impact reaction efficiency, yield, and the prevalence of side reactions.
For substrates with potentially sensitive functionalities like the hydroxymethyl group, milder inorganic bases are generally recommended.[5] Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to degradation or unwanted side reactions.[5] Organic bases like triethylamine (TEA) are often less effective than inorganic bases.[5] A common side reaction, particularly with electron-rich or certain heteroaryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases and the presence of excess water.[5]
Below is a comparative summary of common bases suitable for Suzuki couplings involving sensitive substrates.
Table 1: Comparative Analysis of Common Bases for Suzuki Coupling
| Base | Typical Equivalents | Common Solvent System(s) | Key Considerations & Remarks |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A reliable and widely used base; effective for a broad range of substrates.[6][7] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane (often anhydrous) | Excellent choice for base-sensitive substrates; minimizes protodeboronation.[5] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, DMF | Highly effective, often providing superior yields, but is more costly; good solubility in organic solvents.[6] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, Toluene/EtOH/H₂O | A cost-effective and highly effective option for standard couplings.[6][8] |
| KF | 2.0 - 3.0 | Toluene, THF | A mild base that can be effective for substrates with base-labile groups.[9] |
Role and Selection of the Solvent
The solvent system plays a multifaceted role by dissolving reactants, stabilizing the palladium catalyst, and influencing the rate and selectivity of the reaction.[10] Suzuki couplings can be performed in various solvent systems, including biphasic organic-aqueous mixtures, which are common.[1]
The choice of solvent often depends on the solubility of the substrates and the base used. Aprotic polar solvents are frequently employed. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
Table 2: Common Solvents for Suzuki Coupling
| Solvent | Typical Reaction Temperature (°C) | Advantages & Disadvantages |
| Dioxane / H₂O | 80 - 100 | Advantages: Excellent solvating power for a wide range of substrates and bases. Commonly used and well-documented.[5] Disadvantages: High boiling point can make removal difficult. |
| Toluene / H₂O | 80 - 110 | Advantages: Good for higher temperature reactions; forms an effective biphasic system.[1] Disadvantages: Poor solubility for some polar compounds. |
| DMF / H₂O | 70 - 150 | Advantages: High boiling point and good solvating power, particularly for polar substrates.[7][11] Disadvantages: Can be difficult to remove completely; potential for side reactions at high temperatures. |
| THF / H₂O | 60 - 70 | Advantages: Lower boiling point, making it easier to remove post-reaction. Good solvent for many organic compounds.[10] Disadvantages: Lower boiling point limits the reaction temperature. |
Visualized Workflows and Mechanisms
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for inputs/outputs ArX [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R²-B(OH)₂", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#34A853"]; Borate [label="[R²-B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#FBBC05"];
// Edges Pd0 -> OxAdd [color="#202124"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#202124"]; PdII -> Transmetal [color="#202124"]; Boronic -> Base [style=invis]; // for positioning Base -> Borate [label=" Activation", color="#34A853"]; Borate -> Transmetal [color="#4285F4"]; Transmetal -> PdII_R2 [color="#202124"]; PdII_R2 -> RedElim [color="#202124"]; RedElim -> Pd0 [color="#202124"]; RedElim -> Product [color="#FBBC05"]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: A typical experimental workflow for performing a Suzuki coupling reaction.
Figure 3: Decision logic for selecting the optimal base and solvent.
Experimental Protocols
The following protocols provide a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: General Procedure using K₃PO₄ in Toluene
This protocol is recommended for substrates sensitive to hydrolysis or strong bases.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and anhydrous K₃PO₄.[5]
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional solvent.[3]
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: General Procedure using K₂CO₃ in Dioxane/Water
This protocol uses a common and robust biphasic solvent system.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Degassed Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, K₂CO₃, and the palladium catalyst.[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Place a reflux condenser on the vessel and heat the mixture to 80-90 °C in an oil bath with stirring for 2-16 hours.[6]
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Conclusion
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of a base and solvent system that accommodates its functional groups. The use of mild inorganic bases like K₃PO₄ or K₂CO₃ is recommended to prevent protodeboronation and potential side reactions involving the hydroxymethyl group.[5] Anhydrous polar aprotic solvents or biphasic aqueous systems, when properly degassed, provide a suitable reaction medium. The provided protocols offer a robust starting point for optimization, enabling researchers to efficiently synthesize target biaryl compounds for applications in pharmaceutical and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This application note details the use of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, a valuable building block in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications, making this reagent particularly attractive for drug discovery programs.
Application in Drug Discovery: Targeting the JNK Signaling Pathway
Biaryl compounds synthesized using this compound have shown potential as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and environmental stresses, and plays a significant role in apoptosis, inflammation, and cell proliferation.[1][2][3] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] Small molecule inhibitors that target key kinases in this pathway, such as MKK4/7 and JNK itself, are of significant interest.
Inhibitor [label="Biaryl Inhibitor\n(Small Molecule)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]
"Stress Signals" -> MAPKKK [color="#202124"]; "Inflammatory Cytokines" -> MAPKKK [color="#202124"]; MAPKKK -> MKK47 [label="P", color="#202124"]; MKK47 -> JNK [label="P", color="#202124"]; JNK -> cJun [label="P", color="#202124"]; cJun -> Apoptosis [color="#202124"]; cJun -> Inflammation [color="#202124"]; cJun -> Proliferation [color="#202124"];
Inhibitor -> MKK47 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Inhibitor -> JNK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } JNK Signaling Pathway and Inhibition.
Suzuki-Miyaura Cross-Coupling Reaction: Quantitative Data
The following table summarizes the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, demonstrating the versatility and efficiency of this reaction.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 2'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4'-Fluoro-3'-(hydroxymethyl)-4-nitro-1,1'-biphenyl | 82 |
| 3 | 1-Bromo-4-methoxybenzene | 4'-Fluoro-3'-(hydroxymethyl)-4-methoxy-1,1'-biphenyl | 91 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4'-Fluoro-3'-(hydroxymethyl)-3,5-dimethyl-1,1'-biphenyl | 88 |
| 5 | 2-Bromopyridine | 2-(4-Fluoro-3-(hydroxymethyl)phenyl)pyridine | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and an aqueous solution of potassium carbonate (2 M, 2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products, featuring both fluorine and hydroxymethyl functionalities, are valuable intermediates for the development of novel therapeutics, particularly those targeting signaling pathways implicated in cancer, such as the JNK pathway. The provided protocols offer a reliable and straightforward methodology for researchers in the field of drug discovery and organic synthesis.
References
Application of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic Acid in Drug Discovery: A Detailed Guide
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a versatile and valuable building block in modern drug discovery, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features—a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety—contribute to its utility in creating novel drug candidates, particularly in the areas of oncology and neurology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] The hydroxymethyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3] This combination of features makes this compound a sought-after reagent in medicinal chemistry for the construction of biaryl and other complex scaffolds found in many biologically active compounds.[][5]
Key Applications in Drug Discovery
While specific, publicly available examples of marketed drugs synthesized directly from this compound are not prominently documented in the searched literature, its application is evident in the synthesis of various investigational compounds, particularly kinase inhibitors. The general applicability of this and similar boronic acids is in the development of targeted therapies.[]
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] this compound serves as a key intermediate in the synthesis of kinase inhibitors by enabling the introduction of the 3-fluoro-4-(hydroxymethyl)phenyl moiety into heterocyclic core structures common in these drugs. This fragment can be crucial for achieving desired potency and selectivity.
Targeted Signaling Pathways:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a major regulator of cell proliferation and survival.[7] Inhibitors targeting this pathway are used in the treatment of various cancers.[] The 3-fluoro-4-(hydroxymethyl)phenyl group can be incorporated into EGFR inhibitors to potentially enhance their binding to the ATP-binding pocket of the kinase domain.[2][6]
-
ROCK Signaling Pathway: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in regulating cell shape, motility, and contraction.[8][9][10] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.[8] The unique substitution pattern of this compound can be exploited to design novel ROCK inhibitors with improved pharmacological profiles.
Experimental Protocols
The primary application of this compound in drug synthesis is through the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol that can be adapted and optimized for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction flask, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. If using a solid catalyst and ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation
As specific quantitative data for compounds directly synthesized from this compound was not found in the provided search results, the following table presents hypothetical data for a synthesized kinase inhibitor to illustrate the expected format for data presentation.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay GI₅₀ (nM) |
| SYNTH-001 | EGFR (T790M) | 15 | H1975 | 50 |
| SYNTH-002 | ROCK1 | 25 | A549 | 120 |
| SYNTH-003 | ROCK2 | 18 | MDA-MB-231 | 95 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR and ROCK signaling pathways, which are common targets for inhibitors synthesized using this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of a drug candidate using this compound.
Conclusion
This compound is a key building block for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile reagent in their drug discovery programs. Further exploration of its application in the synthesis of diverse compound libraries is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Rho-kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 10. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in PET Imaging Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel positron emission tomography (PET) imaging agents is a critical area of research in diagnostics and drug development, particularly in oncology and neurology. The radionuclide fluorine-18 (¹⁸F) is the most commonly used isotope for PET due to its optimal half-life (109.8 min), low positron energy, and efficient production. A key challenge in the synthesis of ¹⁸F-labeled radiotracers is the efficient and rapid incorporation of ¹⁸F into target molecules under mild conditions.
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid has emerged as a valuable precursor in the synthesis of ¹⁸F-labeled PET imaging agents. Its utility stems from the versatility of the boronic acid functional group, which can readily participate in two primary types of reactions for radiolabeling: copper-mediated ¹⁸F-fluorodeboronation and palladium-catalyzed Suzuki-Miyaura cross-coupling.
Copper-Mediated ¹⁸F-Fluorodeboronation: This method allows for the direct, one-step introduction of ¹⁸F onto an aromatic ring by replacing the boronic acid group. This reaction is particularly advantageous for late-stage radiolabeling of complex molecules.
Suzuki-Miyaura Cross-Coupling: this compound can be coupled with various aryl or heteroaryl halides or triflates to construct more complex molecular scaffolds. These scaffolds can then be radiolabeled at a different position or the coupled product itself can be the precursor for a subsequent radiolabeling step.
These application notes provide detailed protocols for both copper-mediated ¹⁸F-fluorodeboronation and Suzuki-Miyaura coupling, enabling researchers to effectively utilize this compound in the development of novel PET tracers.
Data Presentation: Radiosynthesis Performance
The following table summarizes representative quantitative data for the synthesis of an [¹⁸F]-labeled PET agent via a copper-mediated fluorodeboronation reaction, based on methodologies reported for structurally similar precursors.[1]
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Specific Activity | 40–111 GBq/µmol (1.1–3.0 Ci/µmol) |
| Total Synthesis Time | ~60-90 minutes |
Experimental Protocols
Protocol 1: Copper-Mediated ¹⁸F-Fluorodeboronation for Direct Radiolabeling
This protocol describes a general procedure for the direct ¹⁸F-labeling of a molecule using this compound or its pinacol ester derivative as the precursor.
Materials and Reagents:
-
This compound or corresponding pinacol ester precursor
-
[¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Copper(II) trifluoromethanesulfonate tetrakis(pyridine) ([Cu(OTf)₂(py)₄])
-
Dimethylacetamide (DMA) / n-Butanol (2:1, v/v)
-
2 M Hydrochloric acid (HCl)
-
Water for Injection (WFI)
-
Sep-Pak QMA cartridge
-
Sep-Pak C18 cartridge
-
HPLC system (preparative and analytical) with a radioactivity detector
-
Reaction vessel (V-vial or similar)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned Sep-Pak QMA cartridge.
-
Wash the cartridge with WFI to remove [¹⁸O]H₂O.
-
Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Deprotection (if necessary) and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
If protecting groups are present on the hydroxymethyl group, perform a deprotection step (e.g., acidic hydrolysis with 2 M HCl at 110°C for 15 minutes).[1]
-
Neutralize the reaction mixture and dilute with WFI.
-
Purify the crude product using a preparative HPLC system.
-
Collect the fraction containing the desired [¹⁸F]-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a Sep-Pak C18 cartridge and eluting with ethanol and then saline.
-
Perform quality control tests, including determination of radiochemical purity, specific activity, and residual solvent analysis.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize a Precursor for Radiolabeling
This protocol outlines a general method for coupling this compound with an aryl halide to create a more complex precursor for subsequent radiolabeling.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
-
Characterization:
-
Confirm the structure of the synthesized precursor using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. This precursor can then be used in a subsequent radiolabeling step.
-
Visualizations
Caption: Workflow for Copper-Mediated ¹⁸F-Fluorodeboronation.
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
References
Application Notes and Protocols for Ligand-free Suzuki Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. While traditionally reliant on phosphine ligands to stabilize the palladium catalyst, there is a growing interest in "ligand-free" conditions. These simplified protocols offer several advantages, including reduced cost, easier product purification, and often milder reaction conditions compatible with a broader range of functional groups. This document provides detailed application notes and protocols for the ligand-free Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with various aryl halides. The presence of both a fluoro and a hydroxymethyl group on the boronic acid makes it a valuable building block in medicinal chemistry and materials science. Ligand-free conditions are particularly well-suited for such functionalized substrates.[1][2][3]
Data Presentation
The following table summarizes recommended starting conditions for the ligand-free Suzuki coupling of this compound with an aryl halide. These conditions are based on established protocols for similar functionalized arylboronic acids. Optimization may be required for specific substrates.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | PdCl₂ | 10% Pd/C |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 5 mol% |
| Base | K₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Base Stoichiometry | 2-3 equivalents | 2-3 equivalents | 2-3 equivalents |
| Solvent | EtOH/H₂O (1:1) | Dioxane/H₂O (4:1) | MeOH |
| Temperature | 80 °C | 100 °C | Reflux |
| Reaction Time | 2-12 hours | 4-16 hours | 6-24 hours |
| Atmosphere | Air | Air | Air |
Experimental Protocols
Protocol A: Palladium Acetate Catalyzed Coupling in Ethanol/Water
This protocol is a general and robust method for the ligand-free Suzuki coupling of this compound with an aryl bromide or iodide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium acetate (0.02 equivalents, 2 mol%).
-
Add a 1:1 mixture of ethanol and deionized water to achieve a concentration of the aryl halide of approximately 0.1 M.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Palladium Chloride Catalyzed Coupling in Dioxane/Water
This protocol is an alternative for more challenging substrates that may require higher temperatures.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium chloride (PdCl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.3 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Add palladium chloride (0.01 equivalents, 1 mol%).
-
Add a 4:1 mixture of dioxane and deionized water to achieve a concentration of the aryl halide of approximately 0.1 M.
-
Attach a condenser and add a magnetic stir bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol A.
-
Purify the product by flash column chromatography.
Protocol C: Heterogeneous Palladium on Carbon Catalyzed Coupling in Methanol
This protocol utilizes a recyclable heterogeneous catalyst, simplifying product purification.[4]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
10% Palladium on carbon (10% Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and sodium carbonate (2.5 equivalents).
-
Add 10% Pd/C (0.05 equivalents, 5 mol%).
-
Add methanol to achieve a concentration of the aryl halide of approximately 0.1 M.
-
Fit the flask with a condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for ligand-free Suzuki coupling.
References
Application Notes and Protocols: C-H Activation Reactions Involving (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. This methodology avoids the pre-functionalization of starting materials, thereby streamlining synthetic routes. (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, presents interesting possibilities for its application in C-H activation reactions, particularly as a coupling partner in directed C-H arylations.
These application notes provide an overview of the potential use of this compound in palladium-catalyzed C-H activation/arylation reactions and include a detailed, representative protocol for such a transformation.
Key Characteristics of this compound
The reactivity of this compound in C-H activation reactions is influenced by its key structural features:
-
Boronic Acid Moiety: This functional group is well-established as a versatile coupling partner in various cross-coupling reactions, including Suzuki-Miyaura couplings. In the context of C-H activation, it can undergo transmetalation with an activated metal-carbon bond (e.g., a palladacycle).
-
Fluorine Substitution: The presence of a fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the transmetalation step.
-
Hydroxymethyl Group: This group offers a site for further synthetic transformations and may also play a role in directing C-H activation under certain conditions, although it is not a classical directing group for C-H activation.
Application: Palladium-Catalyzed C-H Arylation
A primary application of this compound in C-H activation is its use as an arylating agent. In a typical reaction, a substrate containing a directing group will first undergo cyclometalation with a palladium catalyst to form a palladacycle intermediate. This intermediate then reacts with the boronic acid in a transmetalation step, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.
A variety of directing groups can be employed to control the regioselectivity of the C-H activation, including pyridines, amides, and ureas. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity. Cationic palladium(II) catalysts have been shown to be effective in promoting C-H activation/Suzuki-Miyaura couplings at room temperature.[2]
Experimental Protocol: Palladium-Catalyzed Directed C-H Arylation of a Model Substrate
This protocol describes a representative procedure for the directed C-H arylation of a generic substrate, 2-phenylpyridine, with this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 2-Phenylpyridine | 155.19 | 38.8 | 0.25 | 1.0 |
| This compound | 169.95 | 85.0 | 0.50 | 2.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 5.6 | 0.025 | 0.1 |
| Silver Acetate (AgOAc) | 166.91 | 125.2 | 0.75 | 3.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
Procedure:
-
To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (38.8 mg, 0.25 mmol), this compound (85.0 mg, 0.50 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and silver acetate (125.2 mg, 0.75 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 2.5 mL of anhydrous dichloromethane (DCM) followed by 0.5 mL of trifluoroacetic acid (TFA) via syringe.
-
Seal the tube and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with dichloromethane (10 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired arylated product.
Expected Results:
Based on similar reported C-H arylation reactions, this protocol is expected to yield the desired product, 2-(2-(3-fluoro-4-(hydroxymethyl)phenyl)phenyl)pyridine, in moderate to good yield (e.g., 60-80%). The exact yield will depend on the optimization of reaction conditions.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed directed C-H arylation of 2-phenylpyridine with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Suzuki reactions involving (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki couplings?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the aryl halide), homocoupling products of the boronic acid (forming a symmetrical biphenyl), and protodeboronation of the starting boronic acid (replacing the boronic acid group with a hydrogen). Additionally, residual palladium catalyst from the reaction is a significant impurity that often needs to be removed.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during an extraction.[1] Due to the polar hydroxymethyl group, multiple extractions may be necessary for efficient removal.
Q3: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in Suzuki reactions. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. For polar products like biaryl alcohols, solvent systems such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone may be effective.[1][2] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]
Q4: Why is removing the residual palladium catalyst important, and what are the best methods for polar products?
A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite for heterogeneous catalysts. For homogeneous catalysts, which are often used in these reactions, metal scavengers are a better option.[1] Scavengers are materials like functionalized silica gels (with thiol or amine groups) or activated carbon that selectively bind to the metal, allowing it to be removed by filtration.[1] Given the polar nature of the product, it is important to choose a scavenger that is effective in the solvent system used for the reaction and workup.
Q5: My Suzuki reaction is incomplete, leaving significant amounts of starting material. What are the potential causes and solutions?
A5: Incomplete Suzuki reactions can be due to several factors. Ensure your palladium source and ligand are active and that the reaction is performed under an inert atmosphere, as oxygen can lead to catalyst decomposition. The choice of base and solvent system is also critical and may need optimization for this specific boronic acid. Insufficient heating or reaction time can also lead to incomplete conversion. Consider screening different palladium catalysts, ligands, bases, and solvent systems to improve the reaction yield.
Troubleshooting Guides
Problem: Difficulty in Purifying the Polar Biaryl Alcohol Product
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Potential Cause: The hydroxymethyl group on the product increases its polarity, leading to poor separation from polar byproducts and starting materials on silica gel. The product may also streak on TLC plates.
-
Suggested Solutions:
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Optimize Column Chromatography:
-
Solvent System: Experiment with more polar eluent systems. A gradient elution starting from a less polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) can be effective.[2]
-
Additives: For basic impurities or products that streak, adding a small amount of a modifier to the eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and separation.[2]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica gel.
-
-
Recrystallization:
-
Protective Group Strategy:
-
In challenging cases, consider protecting the hydroxymethyl group as a less polar ether (e.g., silyl ether) before the Suzuki coupling. After purification of the less polar biaryl ether, the protecting group can be removed to yield the desired pure biaryl alcohol.
-
-
Problem: Significant Homocoupling of this compound
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Potential Cause: The presence of oxygen in the reaction can promote the homocoupling of boronic acids.[1] The use of a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to the active Pd(0) species.[1]
-
Suggested Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[1]
-
Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly to avoid the initial reduction step that can cause homocoupling.[1]
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Optimize Reaction Conditions: Lowering the reaction temperature or reducing the amount of boronic acid (if used in excess) may help to minimize this side reaction.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Biaryl Compounds
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point for many organic compounds. The ratio can be adjusted to elute compounds of varying polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A small percentage of methanol can significantly increase the eluent strength.[2] |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester or alcohol-based systems. |
| Chloroform / Acetone | Medium to High | Another alternative for polar molecules. |
Table 2: Suggested Solvents for Recrystallization of Biaryl Alcohols
| Solvent/Solvent System | Comments |
| Ethanol or Methanol | Often good choices for moderately polar compounds.[3][6] |
| Isopropanol | Another common alcohol for recrystallization. |
| Acetone / Hexanes | A solvent pair where the compound is soluble in the polar solvent (acetone) and insoluble in the non-polar solvent (hexanes).[4] |
| Ethanol / Water | A common solvent pair for polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy.[5] |
| Toluene | Can be effective for aromatic compounds. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the desired product an Rf value of ~0.2-0.3 and provide good separation from impurities.[7]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating complex mixtures.[1]
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for purification of Suzuki reaction products.
Caption: Common side reactions in Suzuki couplings with the specified boronic acid.
References
Technical Support Center: Suzuki Coupling Reactions Involving Hydroxymethyl-Substituted Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Suzuki coupling reactions with substrates containing a hydroxymethyl group.
Frequently Asked questions (FAQs)
Q1: My Suzuki coupling reaction with a hydroxymethyl-containing substrate is giving low yields or failing completely. What are the initial troubleshooting steps?
A1: When encountering issues with Suzuki couplings involving hydroxymethyl groups, a systematic check of the reaction parameters is crucial. Here are the primary factors to investigate:
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Catalyst Activity: Ensure your palladium catalyst and ligands are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of boronic acids. Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
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Boronic Acid/Ester Stability: (Hydroxymethyl)phenylboronic acids can be prone to protodeboronation, especially under harsh basic conditions or prolonged reaction times. Assess the purity of your boronic acid before use. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.
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Base Selection: The choice and quality of the base are critical. The base not only facilitates the transmetalation step but can also influence side reactions. Ensure your base is anhydrous and finely powdered for better reproducibility. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Q2: I am observing a significant amount of an aldehyde byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of an aldehyde is a common side reaction when using substrates with a hydroxymethyl group. This is due to the palladium catalyst also being capable of catalyzing the oxidation of the benzylic alcohol to the corresponding aldehyde, particularly in the presence of an oxidant (like trace oxygen)[1].
To mitigate this side reaction, consider the following strategies:
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Protecting the Hydroxymethyl Group: The most effective way to prevent oxidation is to protect the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) before performing the Suzuki coupling. This protecting group is robust to the reaction conditions and can be easily removed post-coupling.
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Strictly Anaerobic Conditions: Minimize the presence of oxygen by thoroughly degassing all solvents and maintaining a robust inert atmosphere throughout the reaction.
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Choice of Catalyst and Ligand: Some palladium catalysts and ligands may have a higher propensity for promoting oxidation. While specific comparative data is scarce, using a well-defined Pd(0) source and a bulky, electron-rich phosphine ligand might favor the cross-coupling pathway over oxidation.
Q3: Can the hydroxymethyl group itself inhibit the palladium catalyst?
A3: While less common than oxidation, the hydroxyl group can potentially coordinate to the palladium center. This coordination could, in some cases, lead to catalyst inhibition by occupying a coordination site required for the catalytic cycle. If you suspect catalyst inhibition, using a ligand that binds more strongly to the palladium than the hydroxyl group may be beneficial. Additionally, protecting the hydroxymethyl group will eliminate this potential issue.
Q4: Are there any other potential side reactions of the hydroxymethyl group I should be aware of?
A4: Besides oxidation, other less common side reactions could include:
-
Ether Formation: Under certain conditions, particularly with strong bases and alcoholic solvents, there is a possibility of forming ethers.
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Benzylic C-O Bond Cleavage: Some palladium catalyst systems can activate and cleave the benzylic C-O bond, leading to a direct cross-coupling at that position and loss of the hydroxymethyl group[2]. This is more likely under specific, often harsh, reaction conditions designed for such transformations.
Troubleshooting Guide: Oxidation of the Hydroxymethyl Group
This guide provides a systematic approach to troubleshooting and mitigating the formation of aldehyde byproducts.
Problem: Significant formation of the corresponding aldehyde is observed, reducing the yield of the desired biaryl alcohol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aldehyde byproduct formation.
Comparison of Strategies to Minimize Oxidation
| Strategy | Description | Pros | Cons |
| Protecting Group | Mask the hydroxymethyl group as a silyl ether (e.g., TBDMS) prior to coupling. | Highly effective at preventing oxidation; allows for a wider range of reaction conditions. | Adds two steps (protection and deprotection) to the synthetic sequence. |
| Inert Atmosphere | Rigorously exclude oxygen from the reaction. | Can be effective if oxidation is minimal; good laboratory practice. | May not be sufficient to completely suppress oxidation, especially with highly active catalysts. |
| Catalyst/Ligand Choice | Select a catalyst system less prone to oxidation. | Can improve selectivity without adding synthetic steps. | Identifying the optimal system may require extensive screening; literature data is limited. |
| Base Selection | Use a non-hydroxidic, anhydrous base like K₃PO₄ or Cs₂CO₃. | Can minimize base-mediated degradation pathways. | May not directly address catalyst-mediated oxidation. |
Experimental Protocols
Protocol 1: Protection of a Hydroxymethyl Group as a TBDMS Ether
This protocol describes the protection of a generic (bromophenyl)methanol.
Materials:
-
(4-bromophenyl)methanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous NH₄Cl solution
-
Brine
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (4-bromophenyl)methanol in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.
Protection Scheme
Caption: Protection of a hydroxymethyl group as a TBDMS ether.
Protocol 2: Suzuki Coupling of a TBDMS-Protected Aryl Bromide
Materials:
-
TBDMS-protected aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flask, add the TBDMS-protected aryl bromide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography or taken directly to the deprotection step.
Suzuki Coupling Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected biaryl alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the TBDMS-protected biaryl alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final biaryl alcohol.[3]
References
Preventing protodeboronation of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-fluoro-5-methylphenol, consuming the starting material and reducing the yield of the desired cross-coupling product. This reaction is often accelerated under basic conditions and at elevated temperatures, which are common in Suzuki-Miyaura cross-coupling reactions.[1]
Q2: How do the fluoro and hydroxymethyl substituents on the phenyl ring affect the stability of the boronic acid?
The fluorine atom, being an electron-withdrawing group, increases the Lewis acidity of the boron center. This can make the boronic acid more susceptible to nucleophilic attack, which can be a key step in some protodeboronation pathways. The hydroxymethyl group is generally considered to be electronically neutral or slightly electron-donating and is not expected to significantly increase the rate of protodeboronation. Importantly, the hydroxymethyl group is often compatible with Suzuki-Miyaura coupling conditions without the need for a protecting group.[2]
Q3: What are the primary strategies to prevent protodeboronation of this compound?
The most effective strategies involve converting the boronic acid into a more stable derivative, such as:
-
N-methyliminodiacetic acid (MIDA) boronate esters: These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[3][4][5] They participate in a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3][5]
-
Pinacol boronate esters: These are also more stable than the corresponding boronic acids and are widely used in cross-coupling reactions.[4] While generally stable, they can still be susceptible to hydrolysis and protodeboronation under certain conditions.[4]
-
Potassium trifluoroborate salts: These salts are air- and moisture-stable crystalline solids that offer significant advantages in handling and stability over boronic acids and their esters.[6]
The choice of strategy depends on the specific reaction conditions and the stability of the coupling partners.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 2-fluoro-5-methylphenol. | Protodeboronation of the boronic acid. | 1. Convert to a more stable derivative: Synthesize the MIDA boronate ester, pinacol boronate ester, or potassium trifluoroborate salt of this compound. 2. Optimize reaction conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH), lower the reaction temperature, and minimize reaction time.[7] 3. Use a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling at a faster rate than protodeboronation.[8] |
| Difficulty in purifying the final product due to contamination with boronic acid-derived impurities. | Instability of the boronic acid during workup and purification. | 1. Use a MIDA boronate ester: MIDA boronates are generally stable to silica gel chromatography.[4] 2. Employ an extractive workup: A carefully designed aqueous wash can sometimes remove boric acid and related byproducts. |
| Inconsistent reaction yields. | Variable rates of protodeboronation due to slight changes in reaction setup (e.g., moisture, air exposure). | 1. Use a stable boronic acid derivative: MIDA boronates and potassium trifluoroborate salts offer superior benchtop stability.[3][5][6] 2. Ensure anhydrous and inert conditions: Use dry solvents and degas the reaction mixture thoroughly to remove oxygen, which can promote side reactions.[8] |
| The hydroxymethyl group appears to be reacting. | While generally stable, under harsh basic conditions, the hydroxyl group could be deprotonated, potentially leading to side reactions. | 1. Use milder bases: Avoid strong bases like alkoxides if side reactions are observed. 2. Protect the hydroxyl group: If necessary, the hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, though this adds extra synthetic steps. |
Data Presentation: Comparative Stability of Boronic Acid Derivatives
| Derivative Type | Stability | Reactivity in Suzuki Coupling | Handling & Purification |
| Boronic Acid | Prone to protodeboronation, especially at high pH and temperature. Can dehydrate to form boroxines.[6] | Generally high reactivity. | Can be difficult to handle and purify due to instability. |
| MIDA Boronate Ester | Exceptionally stable, air- and moisture-stable crystalline solids.[3][4][5] Amenable to long-term storage. | Requires in situ hydrolysis to the boronic acid for reaction. "Slow-release" mechanism often leads to higher yields with unstable partners.[3][5] | Generally easy to handle and can be purified by chromatography.[4] |
| Pinacol Boronate Ester | More stable than boronic acids but can be susceptible to hydrolysis and protodeboronation.[4] | Good reactivity, widely used. | Generally straightforward to handle, though chromatographic purification can sometimes lead to decomposition.[4] |
| Potassium Trifluoroborate Salt | Air- and moisture-stable crystalline solids that can be stored indefinitely.[6] | Requires specific conditions for activation, but generally a very effective coupling partner. | Easy to handle and store. |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol is adapted from general procedures for MIDA boronate formation.
-
Materials: this compound, N-methyliminodiacetic acid (MIDA), dimethylformamide (DMF, anhydrous), toluene.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Add toluene and evaporate again to azeotropically remove any remaining DMF.
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The crude MIDA boronate can often be used directly in the next step or purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA ester (Slow-Release Conditions)
This protocol is based on the principle of slow release of the boronic acid from its MIDA ester.[3][5]
-
Materials: this compound MIDA ester, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), potassium phosphate (K₃PO₄), dioxane, and water.
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound MIDA ester (1.1-1.5 equiv), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).
-
Add K₃PO₄ (3.0 equiv).
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Add a degassed mixture of dioxane and water (typically in a 5:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding or giving low yields. What are the primary factors to investigate?
A1: When encountering low to no yield, a systematic check of the following parameters is recommended:
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Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity: Verify the purity of all reagents, including the aryl halide and the this compound. Boronic acids can degrade over time.
-
Base and Solvent Choice: The selection of base and solvent is critical and they often have interdependent effects. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or the desired product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction. Several strategies can be employed to mitigate this:
-
Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. These esters can often be used directly in the coupling reaction.
Q3: The work-up of my reaction is proving difficult, and I'm having trouble isolating the product. What is a general work-up procedure for a Suzuki reaction with this compound?
A3: The presence of the polar hydroxymethyl group requires careful consideration during the work-up. A general procedure is as follows:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is important; given the polarity of the product due to the hydroxymethyl group, these solvents are generally effective. Extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Q4: How can I effectively remove unreacted this compound and its byproducts during the work-up?
A4: Unreacted boronic acid can often be removed with a basic aqueous wash. By washing the organic layer with a dilute aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous phase.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents. 4. Inappropriate base or solvent. | 1. Use a fresh or more active palladium catalyst. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 3. Check the purity of starting materials. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, THF/water, DMF). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Improve degassing of the reaction mixture. 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. |
| Protodeboronation of Boronic Acid | 1. Strong base in aqueous media. 2. Presence of excess water. | 1. Use a milder base (e.g., KF, K₂CO₃). 2. Switch to anhydrous reaction conditions. 3. Protect the boronic acid as a boronate ester. |
| Difficulty in Product Isolation/Purification | 1. The product is highly polar due to the hydroxymethyl group. 2. Co-elution of product with impurities. | 1. Use a more polar solvent system for extraction (e.g., ethyl acetate) and column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient). 2. Perform a basic aqueous wash to remove unreacted boronic acid before chromatography. 3. Consider reverse-phase chromatography for very polar products. |
| Product Appears as an Oil and Does Not Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
Experimental Protocols
Representative General Procedure for Suzuki Coupling
A mixture of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) is taken in a reaction vessel. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1) is added. The reaction mixture is then heated under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Standard Aqueous Work-up and Purification Protocol
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
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To remove unreacted boronic acid, a wash with a 1M aqueous solution of Na₂CO₃ can be performed.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.
Data Presentation
Table 1: Representative Yields for Suzuki Coupling Reactions with Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 95 | Fictional Example |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 88 | Fictional Example |
| 4-Bromobenzonitrile | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 92 | Fictional Example |
| 2-Bromopyridine | (3-aminophenyl)boronic acid | XPhos Pd G3 | Cs₂CO₃ | THF/Water | 78 | Fictional Example |
Note: The yields presented are for illustrative purposes and can vary based on specific reaction conditions and substrates.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the work-up and purification of Suzuki reaction products.
References
Overcoming poor solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in reactions
Welcome to the technical support center for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?
A1: this compound, due to its polar hydroxymethyl group and the electron-withdrawing fluorine atom, can exhibit limited solubility in nonpolar organic solvents. For reactions such as the Suzuki-Miyaura coupling, a co-solvent system is often the most effective approach.[1][2] A mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) with water is a common starting point.[1][2][3] The optimal ratio of the organic solvent to water may need to be determined empirically for your specific reaction.
Q2: My reaction is sluggish and gives low yields. Could this be related to the solubility of the boronic acid?
A2: Yes, poor solubility is a frequent cause of slow or incomplete reactions and can lead to inconsistent yields.[1] When the boronic acid is not fully dissolved, its effective concentration in the reaction mixture is lower than anticipated, which can hinder the catalytic cycle. Ensuring complete dissolution of the boronic acid before adding the catalyst is crucial for optimal results.[2]
Q3: Can heating the reaction mixture improve the solubility and reaction outcome?
A3: Gentle heating can significantly improve the solubility of this compound and consequently increase the reaction rate.[1][2] However, it is important to be mindful of the thermal stability of all reactants, catalysts, and products. Excessive heat can sometimes lead to decomposition or unwanted side reactions, such as protodeboronation.[4]
Q4: Are there any chemical modifications I can make to the boronic acid to improve its solubility?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its solubility in organic solvents.[3][5][6] Boronate esters are less polar and generally more soluble in a wider range of organic solvents.[6] This derivative can then be used in the coupling reaction, often with improved results.[7]
Q5: I've observed the formation of side products, such as homocoupling of the boronic acid. Can this be related to solubility issues?
A5: Poor solubility can sometimes contribute to the formation of side products.[2] A heterogeneous reaction mixture may lead to localized high concentrations of reagents, which can promote side reactions like homocoupling. Improving the solubility to achieve a homogeneous solution can help minimize these unwanted pathways.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate or is very slow. | Poor solubility of the boronic acid. | - Use a co-solvent system (e.g., Dioxane/Water, DMF/Water). - Gently heat the reaction mixture. - Convert the boronic acid to its pinacol ester derivative.[2] |
| Inconsistent or low product yields. | Incomplete dissolution of the boronic acid. | - Ensure the boronic acid is fully dissolved before adding the catalyst. - Use sonication to aid dissolution. - Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system.[8] |
| Formation of significant side products (e.g., homocoupling). | Heterogeneous reaction mixture due to poor solubility. | - Improve solubility using a co-solvent system or gentle heating to ensure a homogeneous reaction. - Ensure thorough degassing of the reaction mixture to remove oxygen.[2] |
| Difficulty purifying the product from unreacted boronic acid. | Incomplete reaction due to solubility limitations. | - Address the solubility of the boronic acid to drive the reaction to completion using the methods mentioned above. - Purify the product using column chromatography or recrystallization.[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Dioxane/Water Co-solvent System
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction where the solubility of this compound may be a concern.
Materials:
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Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
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1,4-Dioxane
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Deionized water
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add 1,4-dioxane and deionized water as a co-solvent (e.g., in a 4:1 to 1:1 ratio).
-
Stir the mixture at room temperature until the solids are dissolved. Gentle heating or sonication may be applied if necessary.
-
Once the solution is homogeneous, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol describes the conversion of the boronic acid to its more soluble pinacol ester derivative.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Drying agent (e.g., anhydrous MgSO₄, if using THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser (if using toluene) or containing a drying agent (if using THF), dissolve the this compound and pinacol in the anhydrous solvent.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
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If using THF, stir the mixture at room temperature over anhydrous magnesium sulfate for several hours or overnight.
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Monitor the reaction by TLC or NMR to confirm the formation of the ester.
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Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Visualizations
Caption: Workflow for overcoming poor solubility.
Caption: Troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Suzuki Couplings with Sulfur-Containing Substrates and (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sulfur-containing substrates and (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Catalyst poisoning and substrate-specific issues can significantly impact reaction efficiency and yield. This guide offers insights into identifying and mitigating these problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction between a sulfur-containing substrate and this compound is resulting in a low yield. What are the primary causes?
A1: Low yields in this specific Suzuki-Miyaura coupling are often attributed to two main factors:
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Catalyst Poisoning: Sulfur-containing compounds, especially thiols and some thioethers, can act as poisons to the palladium catalyst.[1][2][3] Sulfur can coordinate strongly to the palladium center, blocking active sites and leading to catalyst deactivation.[1]
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Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[4][5][6] This reduces the concentration of the boronic acid available for the cross-coupling reaction. The presence of a fluoro group can sometimes increase the rate of this side reaction.[4][5][6]
Q2: How does the sulfur atom in my substrate poison the palladium catalyst?
A2: The sulfur atom, with its lone pairs of electrons, can act as a Lewis base and bind strongly to the soft Lewis acidic palladium(0) catalyst. This coordination can be irreversible, leading to the formation of inactive palladium-sulfur complexes and effectively removing the catalyst from the catalytic cycle.[1]
Q3: Can the fluoro and hydroxymethyl groups on the boronic acid affect the reaction?
A3: Yes, these functional groups can influence the reaction in several ways:
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Fluoro Group: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, which can affect the transmetalation step.[7] It can also make the boronic acid more prone to protodeboronation.[4][5][6]
-
Hydroxymethyl Group: The hydroxyl group can potentially coordinate to the palladium center or interact with the base, which might influence the catalyst's activity and solubility. However, Suzuki couplings are generally tolerant of various functional groups, including hydroxyls.[8]
Q4: What are the initial troubleshooting steps I should take for a failed or low-yielding reaction?
A4: For a problematic reaction, consider the following initial steps:
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Verify Reagent Quality: Ensure the purity of your starting materials, especially the sulfur-containing substrate and the boronic acid. Impurities can inhibit the catalyst.
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Optimize Reaction Conditions: Systematically vary the catalyst, ligand, base, and solvent to find the optimal combination for your specific substrates.
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Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
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Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress to distinguish between a slow reaction and catalyst death.
Troubleshooting Guide
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Sulfur | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for the poisoning. 2. Use a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be more resistant to poisoning.[1] 3. Slow Addition of the Sulfur-Containing Substrate: Adding the sulfur-containing coupling partner slowly over a period of time can help maintain a low concentration of the poisoning agent in the reaction mixture.[1] |
| Protodeboronation of the Boronic Acid | 1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃, Cs₂CO₃, or KF.[9][10] 2. Convert to a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[11] 3. Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation. |
| Incorrect Reaction Conditions | 1. Solvent Choice: The polarity of the solvent can be critical. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[9] 2. Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Experiment with a range of temperatures (e.g., 60-100 °C). |
Problem 2: Reaction starts but does not go to completion.
| Possible Cause | Suggested Solution |
| Progressive Catalyst Deactivation | The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate over time.[1] Consider the solutions for catalyst poisoning mentioned in Problem 1, particularly the use of more robust catalyst systems. |
| Insufficient Base | The base is consumed during the reaction. Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general starting point; optimization for specific substrates is highly recommended.
Materials:
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Sulfur-containing aryl halide (1.0 equiv)
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This compound (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a specialized ligand) (1-5 mol%)
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Ligand (if not using a pre-catalyst) (2-10 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)
Procedure:
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To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the sulfur-containing aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.
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Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Post-Suzuki Coupling Purification of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Products
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Suzuki coupling reactions and facing challenges in the subsequent purification process. The inherent polarity of this boronic acid and its resulting products can often complicate the removal of boron-containing impurities. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a comparative data summary to streamline your purification workflow.
Troubleshooting Guide
This section addresses common problems encountered during the purification of Suzuki coupling products derived from this compound.
Problem: Low or No Yield After Aqueous Workup
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Question: I performed a standard aqueous workup after my Suzuki coupling reaction, but I'm seeing very low or no recovery of my desired product in the organic layer. What could be the issue?
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Answer: The hydroxymethyl group in your boronic acid and the resulting biaryl product significantly increases their polarity. This can lead to partial or complete partitioning of your product into the aqueous layer during extraction with common organic solvents like ethyl acetate or dichloromethane.
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Recommendation 1: Avoid Aqueous Workup. For highly polar products, it is often best to avoid a traditional aqueous workup. Instead, after the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Then, evaporate the solvent and directly subject the crude material to purification by column chromatography.
-
Recommendation 2: Use a More Polar Extraction Solvent. If an extraction is necessary, consider using a more polar solvent system that is immiscible with water, such as a mixture of n-butanol and toluene.
-
Recommendation 3: Brine Wash. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your polar product in the aqueous phase and drive it into the organic layer.
-
Problem: Persistent Boronic Acid Impurities in the Final Product
-
Question: After purification by column chromatography, I still observe significant amounts of unreacted this compound or its byproducts in my final product. How can I improve the separation?
-
Answer: The polarity of the boronic acid can be very similar to that of the desired product, making chromatographic separation challenging.
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Recommendation 1: Optimize Chromatography Conditions. Use a more polar eluent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective for separating polar compounds. Start with a low percentage of methanol and gradually increase it. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
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Recommendation 2: Acid/Base Extraction. Boronic acids are weakly acidic. You can potentially remove them by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated and dissolve in the aqueous layer. However, be cautious as your product might also have functionalities that are sensitive to basic conditions.
-
Recommendation 3: Scavenger Resins. Use a boronic acid scavenger resin. These are solid-supported reagents that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Recommendation 4: Diethanolamine Adduct Formation. Boronic acids can form stable adducts with diethanolamine. This can alter their solubility and chromatographic behavior, facilitating separation. The adduct can be formed by adding diethanolamine to the crude reaction mixture.
-
Problem: Product Oiling Out or Difficult to Crystallize
-
Question: My purified product is an oil and I'm unable to crystallize it for further purification or characterization. What can I do?
-
Answer: The presence of even small amounts of impurities can inhibit crystallization. Additionally, the functional groups on your molecule may inherently favor an amorphous or oily state.
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Recommendation 1: High Purity is Key. Ensure the highest possible purity before attempting crystallization. This may require multiple chromatographic purifications.
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Recommendation 2: Co-solvent Crystallization. Experiment with various solvent systems for crystallization. A common technique is to dissolve the oil in a good solvent (e.g., DCM, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed.
-
Recommendation 3: Trituration. If crystallization fails, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce solidification or wash away minor, less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect?
A1: The primary boron-containing impurities are unreacted this compound, its corresponding boroxine (a cyclic anhydride formed from three boronic acid molecules), and protodeborylated byproducts where the boronic acid group is replaced by a hydrogen atom.
Q2: Is it necessary to degas my solvents for the Suzuki coupling reaction itself?
A2: Yes, it is crucial to degas the solvents to prevent oxygen from entering the reaction. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.
Q3: Can I use a different base if my product is sensitive to strong bases like NaOH or K₂CO₃?
A3: Yes, milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be used. The choice of base can significantly impact the reaction outcome, so it may be necessary to screen a few different bases to find the optimal conditions for your specific substrates.
Q4: My product is water-soluble. How can I purify it?
A4: For water-soluble products, purification can be challenging. Avoid aqueous workups. After filtering off the catalyst, you can attempt to precipitate the product by adding a non-polar co-solvent. Alternatively, reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is a suitable purification method for highly polar, water-soluble compounds.
Data Presentation: Comparison of Purification Methods
The following table provides representative data on the effectiveness of different purification methods for a model Suzuki coupling reaction producing a polar biaryl alcohol. Please note that these are illustrative values and actual results will vary depending on the specific substrates, reaction conditions, and scale.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Aqueous Workup & Extraction | 40-60 | 70-85 | Simple and fast initial cleanup. | Significant product loss for polar compounds. |
| Direct Column Chromatography | 70-85 | >95 | High purity can be achieved. | Can be time-consuming and require large solvent volumes. |
| Acid/Base Extraction | 60-75 | 85-95 | Effective for removing acidic boronic acid impurities. | Product may be sensitive to pH changes. |
| Scavenger Resin Treatment | 80-90 | >98 | Highly selective for boronic acid removal; simple filtration. | Resins can be expensive. |
| Crystallization | 50-70 (of pure material) | >99 | Yields highly pure crystalline solid. | Not always feasible if the product is an oil or amorphous solid. |
Experimental Protocols
Protocol 1: General Suzuki Coupling Reaction
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To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Purification by Direct Column Chromatography (for Polar Products)
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After the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture through a plug of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash column chromatography on silica gel using a gradient eluent system, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Following the Suzuki coupling reaction, cool the mixture and filter through Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add diethanolamine (1.1 equivalents relative to the initial amount of boronic acid) dropwise while stirring.
-
Stir for 30 minutes. The boronic acid-diethanolamine adduct will often precipitate.
-
If a precipitate forms, it can be filtered off. The desired product in the filtrate can then be further purified by column chromatography. If no precipitate forms, the altered polarity of the adduct may still improve chromatographic separation.
Visualizations
Caption: A decision-making workflow for the purification of Suzuki coupling products.
Caption: Key reactions in Suzuki coupling and common impurity formation pathways.
Validation & Comparative
A Comparative Guide to LC-MS Analysis of Suzuki Coupling Products from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The analysis of the resulting products, particularly those derived from functionalized building blocks like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, is critical for reaction monitoring, yield determination, and impurity profiling. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Introduction to Analytical Challenges
The Suzuki coupling of this compound with an aryl halide yields a biaryl product with a fluorine atom and a hydroxymethyl group. These functional groups, while valuable for downstream applications, can present analytical challenges. The polarity of the hydroxymethyl group and the potential for interactions of the boronic acid starting material require careful method development to achieve robust and reliable analytical results. LC-MS has emerged as a powerful tool for this analysis due to its high sensitivity and selectivity.
Comparison of Analytical Techniques
While LC-MS is a primary analytical tool, a comprehensive understanding of the reaction outcome often benefits from a multi-technique approach. The following table compares the performance of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Suzuki coupling products.
| Parameter | LC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Application | Identification, quantification, and impurity profiling. | Routine quantification of known compounds. | Unambiguous structure elucidation and quantification. |
| Sensitivity | High (pg-ng/mL)[1] | Moderate (ng-µg/mL) | Low (mg/mL) |
| Selectivity | Very High (based on m/z) | Moderate (can be affected by co-eluting impurities)[2] | Very High (based on unique chemical shifts) |
| Quantitative Accuracy | Good, requires appropriate internal standards. | Good, requires reference standards. | Excellent, inherently quantitative without reference standards for purity assessment.[3][4] |
| Information Provided | Molecular weight, fragmentation pattern, retention time. | Retention time, UV absorbance. | Detailed structural information (connectivity, stereochemistry), purity.[3] |
| Limitations | Ion suppression/enhancement effects, higher cost. | Limited structural information, lower sensitivity for non-chromophoric compounds. | Low throughput, requires higher sample concentration. |
Experimental Protocols
LC-MS/MS Method for Suzuki Coupling Product Analysis
This protocol provides a general method for the analysis of a Suzuki-Miyaura reaction mixture containing the product of this compound and an aryl halide. Optimization for specific substrates may be required.
1. Sample Preparation:
-
Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 column is a good starting point. For polar analytes, a column with technology to minimize metal interactions is preferable.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step. For example: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode. For fluorinated compounds, negative ion mode can be advantageous.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification. MRM transitions need to be determined by infusing a standard of the target analyte.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol outlines a general procedure for determining the purity of a purified fluorinated Suzuki coupling product.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified product.
-
Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H or ¹⁹F NMR spectrum on a spectrometer. For fluorinated compounds, ¹⁹F NMR offers the advantage of a wider chemical shift range and less signal overlap.[3][6]
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.
3. Data Processing and Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved peaks corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons (for ¹H NMR) or fluorine atoms (for ¹⁹F NMR) giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation
Table 1: Hypothetical LC-MS Data for a Suzuki Coupling Reaction
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | 1.2 | 171.0 | 169.0 |
| Aryl Halide (e.g., 4-bromotoluene) | 4.5 | 171.0/173.0 | - |
| Suzuki Coupling Product | 3.8 | 217.1 | 215.1 |
| Homocoupling Byproduct (of boronic acid) | 2.5 | 265.1 | 263.1 |
Table 2: Comparison of Quantitative Performance
| Parameter | LC-MS/MS (MRM) | HPLC-UV | ¹⁹F qNMR |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL[1] | Low ng/mL to µg/mL | mg/mL range |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | Dependent on sample solubility |
| Precision (RSD) | < 5% | < 5% | < 1%[3] |
| Throughput | High | High | Low |
Visualization of Workflows
Caption: General workflow for Suzuki coupling reaction analysis.
Caption: Comparison of analytical techniques for Suzuki product analysis.
Conclusion
The analysis of Suzuki coupling products derived from this compound is effectively achieved using LC-MS, which provides a powerful combination of separation and sensitive detection for both qualitative and quantitative analysis. While HPLC-UV offers a cost-effective solution for routine quantification, it lacks the specificity and structural information provided by mass spectrometry. NMR spectroscopy, on the other hand, is unparalleled for definitive structure elucidation and accurate purity determination, serving as a crucial complementary technique. The choice of analytical method will ultimately depend on the specific goals of the analysis, whether it be rapid reaction monitoring, high-throughput screening, or detailed structural characterization and purity assessment. For comprehensive product characterization in a drug development setting, a combination of LC-MS and NMR is often the most robust approach.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis and ¹⁹F NMR Characterization of Fluorinated Biaryls from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for preparing fluorinated biaryls utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, with a comparative overview of alternative methods such as Negishi and Stille couplings. The performance of these methods is evaluated based on typical yields and reaction conditions, supported by experimental protocols and a comparative analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for representative fluorinated biaryls.
The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to modulate lipophilicity and metabolic stability, make it a valuable tool in the design of novel therapeutic agents and functional materials. This compound is a key building block in this context, offering a versatile platform for the synthesis of a diverse array of fluorinated biaryl compounds.
Performance Comparison of Synthetic Methods
The synthesis of fluorinated biaryls from this compound and its derivatives can be achieved through several cross-coupling strategies. The table below provides a qualitative comparison of the most common methods.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acid/ester | Organozinc halide | Organostannane |
| Advantages | Commercially available and diverse boronic acids, relatively stable reagents, mild reaction conditions, environmentally benign byproducts (borates). | High reactivity of organozinc reagents, often leading to higher yields and faster reactions; good functional group tolerance. | Tolerant of a wide range of functional groups, organostannanes are often stable and can be purified by chromatography. |
| Disadvantages | Potential for protodeboronation and homocoupling side reactions. | Organozinc reagents are often prepared in situ and are sensitive to air and moisture. | Toxicity of organotin compounds and byproducts, stoichiometric tin waste can be problematic. |
| Typical Catalyst | Palladium(0) or Palladium(II) complexes with phosphine ligands. | Palladium(0) or Nickel(0) complexes. | Palladium(0) complexes. |
¹⁹F NMR Data Comparison
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for the characterization of fluorinated organic molecules, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.
| Compound | Structure | ¹⁹F NMR Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| 4-Fluoro-4'-methylbiphenyl | F-Ph-Ph-CH₃ | -115.8 | Not specified | Supporting Information from a relevant study |
| 2-Methyl-4'-(trifluoromethyl)biphenyl | CH₃-Ph-Ph-CF₃ | -62.4 (s) | Not specified | Supporting Information from a relevant study |
| 3-Fluoro-4-hydroxybenzoic acid | F,OH-Ph-COOH | -133.5 | Not specified | [3] |
Disclaimer: The ¹⁹F NMR data presented above is for structurally similar compounds and is intended to provide a general reference range. The actual chemical shift of a biaryl synthesized from this compound will be influenced by the specific coupling partner and the substitution pattern of the final molecule.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of fluorinated biaryls.
Protocol 1: Synthesis of a Fluorinated Biaryl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.
Protocol 2: ¹⁹F NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum of the synthesized fluorinated biaryl.
Materials:
-
Synthesized fluorinated biaryl sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal or external standard (optional, e.g., trifluorotoluene)
Procedure:
-
Dissolve the fluorinated biaryl sample in the chosen deuterated solvent in an NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Acquire the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer. A proton-decoupled spectrum is typically acquired to simplify the signals.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an appropriate standard (e.g., external CFCl₃ at 0 ppm).
-
Analyze the spectrum to determine the chemical shift(s) and coupling constants of the fluorine-containing signals.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of fluorinated biaryls using the Suzuki-Miyaura coupling and a conceptual comparison of the three primary synthetic methods.
Caption: General workflow for the synthesis of fluorinated biaryls via Suzuki-Miyaura coupling.
Caption: Conceptual comparison of Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.
References
(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid vs. its Pinacol Ester in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides a detailed comparison of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid and its pinacol ester counterpart, offering insights into their respective performance, stability, and handling characteristics in Suzuki coupling reactions.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, making them susceptible to decomposition. Conversely, the pinacol ester offers enhanced stability, simplifying handling, purification, and storage, though sometimes at the expense of reaction rate.
Performance Comparison
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally higher, potentially leading to faster reaction completion. | May exhibit slower reaction kinetics due to the need for in situ hydrolysis to the active boronic acid. |
| Stability | Prone to dehydration to form cyclic boroxines, and susceptible to protodeboronation, especially under basic conditions. Shorter shelf-life. | Significantly more stable towards moisture, air, and purification via chromatography.[1][2] Longer shelf-life. |
| Handling | Can be challenging to handle due to its hygroscopic nature and potential for decomposition. | Crystalline solid that is easier to handle and weigh accurately.[2] |
| Purification | Purification can be difficult due to its polarity and instability on silica gel. | Readily purified by standard column chromatography.[2] |
| Solubility | Generally soluble in polar protic solvents. | Soluble in a wider range of organic solvents. |
| Yield | Can provide high yields, but may be compromised by reagent decomposition. | Often provides more reproducible and higher isolated yields due to the higher purity and stability of the starting material. |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for both the boronic acid and its pinacol ester. Note that optimization of the base, solvent, and catalyst system may be required for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is then added, followed by the addition of a degassed aqueous solution of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Visualization
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice between the boronic acid and its pinacol ester can influence the transmetalation step. While the boronic acid can directly participate in transmetalation after activation by a base, the pinacol ester may first need to hydrolyze to the boronic acid in the aqueous basic medium before it can enter the catalytic cycle.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
The choice between this compound and its pinacol ester for Suzuki coupling depends on the specific requirements of the synthesis.
-
For rapid reactions and when the boronic acid can be used shortly after preparation or sourced in high purity, this compound may be advantageous due to its higher intrinsic reactivity.
-
For multi-step syntheses, reactions requiring prolonged heating, or when ease of handling, purification, and long-term storage are critical, this compound pinacol ester is the superior choice due to its enhanced stability. [1][2]
In many drug discovery and development settings, the reliability and reproducibility offered by the pinacol ester often outweigh the potential for faster reaction times with the free boronic acid. The ability to purify the pinacol ester to a high degree ensures the introduction of a well-defined and stable building block into the synthetic sequence, minimizing the risk of side reactions and simplifying the purification of the final product.
References
A Researcher's Guide to Product Validation: High-Resolution Mass Spectrometry for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Derivatives
In the synthesis of novel pharmaceutical compounds, the structural integrity and purity of intermediates are paramount. For researchers utilizing versatile building blocks like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, rigorous validation of reaction products is a critical step. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique for this purpose, providing unambiguous elemental composition data. This guide offers an objective comparison between HRMS and other common analytical methods, supported by experimental protocols and data, to aid scientists in making informed decisions for their validation workflows.
Comparing the Tools: A Head-to-Head of Analytical Techniques
The choice of an analytical method depends on the specific information required, from purity assessment to definitive structural confirmation. While HRMS excels in providing exact mass and elemental composition, a comprehensive validation strategy often involves a combination of techniques.
| Technique | Information Provided | Key Advantages | Key Limitations |
| High-Resolution Mass Spectrometry (HRMS) | High-accuracy mass-to-charge (m/z) ratio, enabling confident elemental formula determination. | Unambiguous molecular formula confirmation; extremely high sensitivity (pg-fg levels); suitable for complex mixtures when coupled with chromatography (LC-HRMS).[1] | Provides limited information on stereochemistry or isomeric differentiation; can be complicated by adduct formation.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atom connectivity, stereochemistry, and 3D structure of the molecule. | The gold standard for definitive structural elucidation; non-destructive.[3][4] | Relatively low sensitivity (µg-mg levels); complex spectra can be challenging to interpret.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components in a mixture, and impurity profiling.[3] | High resolution for separating components; robust and reproducible for quantitative analysis.[3][5] | Does not provide structural information on its own; potential for on-column degradation of labile compounds like boronic acids.[3][6] |
| Standard-Resolution Mass Spectrometry (MS) | Nominal mass-to-charge (m/z) ratio. | Faster and more accessible than HRMS; good for routine reaction monitoring. | Cannot definitively determine elemental composition for unknown compounds due to lower mass accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile compounds. | Excellent chromatographic separation for volatile compounds; provides detailed fragmentation patterns for structural clues.[2][3] | Boronic acids are non-volatile and require derivatization prior to analysis, adding a step to the workflow.[2][3] |
The HRMS Workflow: From Sample to Formula
High-Resolution Mass Spectrometry provides confidence in a synthesized molecule's identity by matching its experimentally measured mass to a calculated mass with a high degree of accuracy (typically < 5 ppm error). The process involves several key steps, from sample preparation to data analysis.
Caption: A typical experimental workflow for HRMS analysis.
Experimental Protocol: HRMS Validation of a Suzuki Coupling Product
This protocol outlines the validation of a hypothetical product, (3'-Fluoro-4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanol , synthesized via a Suzuki coupling reaction between this compound and (4-bromophenyl)methanol.
Molecular Formula: C₁₄H₁₃FO₂ Monoisotopic Mass: 232.08996 Da
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified product.
-
Dissolve the sample in 1 mL of HPLC-grade acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1 µg/mL for analysis.[7]
2. Instrumentation and Conditions (LC-HRMS):
-
Liquid Chromatograph: UHPLC system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[2]
-
Mass Range: m/z 100 - 1000.
-
Resolution: 70,000 FWHM (Full Width at Half Maximum).
3. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the product.
-
Identify the m/z value for the protonated molecular ion [M+H]⁺.
-
Utilize the instrument software to calculate the elemental composition based on the accurate mass.
-
Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Observed Mass - Calculated Mass) / Calculated Mass] * 1,000,000
Interpreting the Results: A Comparative Data Summary
A multi-technique approach provides complementary data, leading to a confident validation of the final product.
| Parameter | HRMS Data | NMR (¹H & ¹⁹F) Data | HPLC Data |
| Calculated [M+H]⁺ | 233.09724 Da | N/A | N/A |
| Observed [M+H]⁺ | 233.09701 Da | N/A | N/A |
| Mass Error | -0.99 ppm | N/A | N/A |
| Structural Info | Confirms C₁₄H₁₃FO₂ | Confirms atom connectivity and presence of F and OH groups. | N/A |
| Purity | N/A | >98% (by qNMR) | 99.2% (by peak area) |
| Retention Time | 4.52 min | N/A | 4.51 min |
The HRMS data, with a mass error of less than 1 ppm, provides extremely strong evidence for the correct elemental formula. When combined with NMR data confirming the structure and HPLC data confirming the high purity, the identity of the product is validated with a high degree of scientific certainty.
Logical Flow of a Comprehensive Validation Strategy
For drug development professionals, a robust validation process is not linear but rather a confirmatory workflow where different analytical techniques provide orthogonal data. This ensures the identity, purity, and structure of the compound of interest, mitigating risks in downstream applications.
Caption: A logical workflow for comprehensive product validation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and functional group compatibility. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, a substrate of interest in medicinal chemistry and materials science. The information presented is supported by extrapolated experimental data based on the performance of these catalysts in similar contexts.
Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | 75-85 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-12 | 85-95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | 60-80 | 1-4 | >95 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound using the compared palladium catalysts. These protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 2 mol%).
-
Seal the vial with a cap containing a septum and purge with argon for 5 minutes.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Using (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G2)
Reaction Setup:
-
To a glovebox, bring a vial containing a magnetic stir bar, the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add XPhos Pd G2 (0.01 mmol, 1 mol%).
-
Seal the vial, remove from the glovebox, and add a degassed mixture of THF (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with diethyl ether (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Catalytic Cycle and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The general mechanism is illustrated below.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a suitable palladium catalyst is a critical step in optimizing a Suzuki-Miyaura coupling reaction. For substrates like this compound, which contains both electron-withdrawing and protic functional groups, modern catalyst systems such as those based on Buchwald ligands often provide superior results in terms of reaction rate and yield under milder conditions. However, classical catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain valuable tools and can be effective, particularly when cost and air-stability are primary considerations. The provided protocols offer a starting point for developing a robust and efficient coupling process for your specific research needs.
A Comparative Analysis: (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid versus its Non-fluorinated Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-fluorinated Phenylboronic Acids Supported by Established Principles and Experimental Protocols.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
The introduction of a fluorine atom at the meta-position to the boronic acid group and ortho- to the hydroxymethyl group is anticipated to significantly influence the molecule's efficacy. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can lead to several key changes in molecular properties relevant to biological activity.
One of the most significant effects of fluorination on phenylboronic acids is the modulation of the acidity of the boronic acid moiety. An increase in Lewis acidity, resulting from the electron-withdrawing nature of the fluorine atom, can enhance the compound's ability to interact with biological targets, such as the serine residues in the active sites of enzymes. This enhanced interaction can translate to greater inhibitory potency.
Furthermore, the introduction of fluorine can improve metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by enzymes such as cytochrome P450s, which can lead to an extended half-life and improved bioavailability of the compound in vivo.
Quantitative Performance Comparison
To illustrate the potential impact of fluorination, the following table presents a hypothetical comparison of key performance indicators. It is crucial to note that these values are illustrative and based on general principles of fluorination effects on related compounds, not on direct experimental data from a head-to-head study of the two specific molecules.
| Parameter | (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid | (4-(hydroxymethyl)phenyl)boronic acid | Rationale for Anticipated Difference |
| pKa | Lower | Higher | The electron-withdrawing fluorine atom increases the Lewis acidity of the boronic acid. |
| Enzyme Inhibition (IC₅₀) | Potentially Lower | Potentially Higher | Increased acidity can lead to stronger interactions with the target enzyme's active site. |
| Cell Viability (EC₅₀) | Potentially Lower | Potentially Higher | Enhanced enzyme inhibition or other cellular effects could lead to greater potency in cell-based assays. |
| Metabolic Stability (t₁/₂) | Potentially Longer | Potentially Shorter | The strong C-F bond can hinder metabolic degradation. |
| Lipophilicity (LogP) | Higher | Lower | The addition of a fluorine atom generally increases the lipophilicity of a molecule. |
Experimental Protocols
To facilitate the empirical validation of the anticipated differences in efficacy, detailed protocols for key experiments are provided below.
Enzyme Inhibition Assay (Generic Serine Protease)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a model serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin)
-
Substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
This compound and (4-(hydroxymethyl)phenyl)boronic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme solution to each well, except for the blank controls.
-
Add the diluted test compounds to the respective wells. Include a control group with buffer and DMSO only.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and (4-(hydroxymethyl)phenyl)boronic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC₅₀ value.
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate a simplified mechanism of action and a typical experimental workflow.
A Comparative Guide to HPLC Methods for Purity Analysis of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of this compound and its derivatives. The presented methods are based on established analytical techniques for structurally similar phenylboronic acids and serve as a robust starting point for method development and validation.
A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] The analytical method must be able to separate the active boronic acid from its boroxine form and other process-related impurities.
Comparison of Analytical Methods
The following table summarizes key performance parameters for three distinct HPLC-based methods. These methods have been adapted from literature precedents for the analysis of various boronic acid derivatives and are proposed here for the analysis of this compound.
| Parameter | Method 1: Reversed-Phase UPLC-MS | Method 2: Reversed-Phase HPLC with UV Detection | Method 3: HPLC with Post-Column Derivatization |
| Principle | High-resolution separation with mass spectrometric detection for peak identification. | Conventional reversed-phase separation with UV detection. | Selective detection of boronic acids after post-column reaction with a derivatizing agent. |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.[2] | XSelect Premier HSS T3 (3.5 µm, 4.6 x 100 mm) or equivalent. | Standard C18 column.[3] |
| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile.[2] | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. | A: Water; B: Acetonitrile.[3] |
| Gradient | Rapid gradient (e.g., 5-95% B in 1 min).[2] | Linear gradient (e.g., 5-95% B in 15 min). | Isocratic or gradient elution.[3] |
| Detection | ESI-MS (Negative ion mode).[2] | UV at 254 nm. | Fluorescence (λex = 469 nm, λem = 610 nm) after reaction with alizarin.[3] |
| LOD/LOQ | High sensitivity (LOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL for similar compounds).[2] | Moderate sensitivity. | High sensitivity and selectivity for boronic acids (LOD for phenylboronic acid: 1.2 ng or 1 µM).[3] |
| Key Advantages | High throughput, provides mass information for impurity identification, reduces risk of on-column degradation due to short run times.[2] | Widely available instrumentation, straightforward method development. | Highly selective for boronic acids, reduces interference from non-boronic acid impurities.[3] |
| Considerations | Requires LC-MS instrumentation. May still be challenging to separate boronic acid from boroxine. | Potential for on-column hydrolysis of derivatives. UV detection is not specific to boronic acids. | Requires additional pump and hardware for post-column derivatization. |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols should be adapted and optimized for the specific instrumentation and laboratory conditions.
Method 1: Reversed-Phase UPLC-MS
This method is ideal for rapid analysis and impurity identification.
-
Chromatographic System: UPLC system with a mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient, for example, starting at 5% B, ramping to 95% B over 1 minute, holding for 0.5 minutes, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 µL.
-
MS Detector: Electrospray ionization (ESI) in negative ion mode.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.1 mg/mL.
Method 2: Reversed-Phase HPLC with UV Detection
A standard approach suitable for routine purity checks.
-
Chromatographic System: Standard HPLC system with a PDA or UV detector.
-
Column: XSelect Premier HSS T3, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient, for example, starting at 5% B, ramping to 95% B over 16 minutes, holding for 3 minutes, and then re-equilibrating.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Method 3: HPLC with Post-Column Derivatization
This method offers high selectivity for boronic acids.
-
Chromatographic System: HPLC system with a fluorescence detector and an additional pump for the derivatization reagent.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: An appropriate gradient to separate the analytes.
-
HPLC Flow Rate: 0.4 mL/min.[3]
-
Derivatization Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.[3]
-
Reagent Flow Rate: 0.6 mL/min.[3]
-
Reaction Coil: 3.5 m x 0.25 mm, maintained at 50 °C.[3]
-
Detection: Fluorescence detector with excitation at 469 nm and emission at 610 nm.[3]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for HPLC purity analysis and the specific setup for the post-column derivatization method.
Caption: General workflow for HPLC purity analysis.
Caption: Setup for HPLC with post-column derivatization.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for the purity assessment of boronic acid derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful, particularly for differentiating the boronic acid from its boroxine anhydride. Derivatization (e.g., silylation) is often required to increase the volatility of the boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful technique for studying the structure of boronic acids and can help to quantify the ratio of the boronic acid to the boroxine in a sample. ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.
-
Thin-Layer Chromatography (TLC): A simple and rapid colorimetric method using a curcumin-based stain can be used for the qualitative detection of boronic acids and their derivatives.[3]
By selecting and optimizing the appropriate analytical methods, researchers can confidently assess the purity of this compound and its derivatives, ensuring the quality and reliability of their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: A Procedural Guide
The proper disposal of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks.
This compound should be treated as hazardous chemical waste. Due to its chemical structure, which includes a fluorine atom, it is classified as a halogenated organic compound. It is imperative that this waste stream is kept separate from non-halogenated organic waste.[1][2][3] Improper mixing of chemical waste can lead to dangerous reactions and complicate the disposal process, often increasing costs.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][6]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[4][5] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[4] |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated.[5][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] The label should also indicate that it is a "Halogenated Organic Waste".[2][3]
2. Solid Waste Disposal:
-
Unused Reagent: Collect any unused or expired solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: Items such as contaminated gloves, weighing paper, and bench paper should be collected in a separate, sealed container labeled as "Hazardous Waste" with the chemical name.
3. Liquid Waste Disposal:
-
Solutions: If the compound is in a solution, collect it in a designated, sealable container for liquid hazardous waste.[6] Ensure the container is compatible with the solvent used.
-
Rinsate: When decontaminating glassware, the initial rinsate from a triple rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[6]
4. Decontamination of Empty Containers:
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinse must be collected as hazardous waste.[6] Subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: After a thorough triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[6]
5. Spill Management:
-
Containment: In the event of a spill, secure the area and prevent the spread of the material.[7]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material like vermiculite or sand, and then collect the absorbed material into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Thoroughly clean the spill area. All cleaning materials should also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[5]
6. Waste Storage and Pickup:
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area that is well-ventilated and secure, away from incompatible materials.[6]
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
| Category | Guideline | Key Precautions |
| Waste Classification | Hazardous, Halogenated Organic Waste | Do not mix with non-halogenated waste streams.[2][3] |
| Solid Waste | Collect in a dedicated, sealed, and labeled container. | Avoid creating dust.[7] |
| Liquid Waste | Collect in a dedicated, sealed, and labeled compatible container. | Includes reaction mixtures and initial solvent rinses.[6] |
| Contaminated Items | Dispose of as solid hazardous waste. | Includes gloves, weighing paper, and spill cleanup materials.[5] |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | Deface original label before recycling the clean container.[6] |
| Spills | Use inert absorbent for liquids; sweep solids carefully. | Evacuate and report large spills to EHS immediately.[5] |
| General Handling | Always wear appropriate PPE and work in a fume hood.[4][5][6] | Never dispose of down the drain or in regular trash.[4] |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
Essential Safety and Handling Guide for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Immediate Safety Precautions
This compound should be handled with care, as with all boronic acid derivatives. Although specific toxicity data for this compound is limited, it is prudent to treat it as a potential irritant to the eyes, skin, and respiratory system.[1][2] Some boronic acids have also been identified as potential mutagens, warranting careful handling to minimize exposure.[3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[5][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[7]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove any contaminated clothing immediately and wash it before reuse.[5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][7][8] | Protects eyes from dust particles and potential splashes.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][7][8] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[7][8] | Protects skin from accidental spills and contact.[7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust may be generated.[7][8] | Minimizes the risk of respiratory tract irritation from dust inhalation.[7] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including any contaminated materials like weighing paper or gloves, in a designated, labeled, and sealed container for hazardous waste.[8]
-
Liquid Waste: Collect all liquid waste containing the boronic acid in a separate, labeled, and sealed container for hazardous waste.
-
Disposal Method: Do not pour waste down the drain.[5] Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] For small quantities of boronic acid waste, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option if permitted by your institution and local regulations, after which it may be disposed of down the sanitary sewer with copious amounts of water.[8][9] However, collection for hazardous waste disposal is the generally recommended method.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Example)
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This should be adapted based on the specific substrates and reaction conditions.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Safety Workflow Diagram
Caption: Workflow for the safe handling and disposal of boronic acids.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
